Cardioxane vs. No Cardioprotection: A 77-79% Reduction in Relative Risk of Clinical Heart Failure in Adults
In a meta-analysis of six randomized controlled trials involving 1,070 adult patients with advanced breast cancer or other malignancies receiving doxorubicin or epirubicin, the addition of Cardioxane (dexrazoxane) reduced the relative risk of clinical cardiotoxicity by 77% (Odds Ratio [OR] = 0.21, 95% CI: 0.08-0.51, P = 0.0006) compared to placebo or no cardioprotection [1]. A separate Bayesian network meta-analysis further corroborated this finding, showing a pooled OR of 0.26 (95% Credible Interval [CrI]: 0.11-0.74) for cardiotoxicity, with dexrazoxane having the highest probability (33%) of being the most effective intervention among all evaluated agents [2]. When the analysis was restricted specifically to the outcome of heart failure, the protective effect was even more pronounced, with an OR of 0.12 (95% CrI: 0.06-0.23) relative to control [2].
| Evidence Dimension | Risk of developing clinical cardiotoxicity or congestive heart failure (CHF) |
|---|---|
| Target Compound Data | Absolute risk of CHF: 3% [3]; Pooled OR for cardiotoxicity: 0.26 (95% CrI: 0.11-0.74) [2] |
| Comparator Or Baseline | Placebo or no cardioprotection; absolute risk of CHF: 22% [3] |
| Quantified Difference | 77% reduction in relative risk of cardiotoxicity (OR 0.21) [1]; Absolute risk reduction of CHF: 19% (22% vs. 3%) [3] |
| Conditions | Phase III randomized, placebo-controlled trials in adult patients with advanced breast cancer and other non-hematological malignancies receiving doxorubicin- or epirubicin-based chemotherapy [REFS-1, REFS-2, REFS-3]. |
Why This Matters
This is the strongest level of evidence for clinical procurement, demonstrating a large, statistically significant reduction in the primary safety endpoint of anthracycline therapy.
- [1] Seymour L, Bramwell V, Moran LA. Use of dexrazoxane as a cardioprotectant in patients receiving doxorubicin or epirubicin chemotherapy for the treatment of cancer. Cancer Prev Control. 1999;3(2):145-59. View Source
- [2] Abdel-Qadir H, Ong G, Fazelzad R, et al. Interventions for preventing cardiomyopathy due to anthracyclines: a Bayesian network meta-analysis. Ann Oncol. 2017;28(3):628-633. View Source
- [3] Almaject, Inc. Dexrazoxane for Injection. Full Prescribing Information. 2020. View Source
